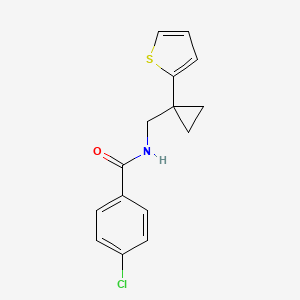

4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature, providing insights into the methodologies that could be applicable to the synthesis of 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide. For instance, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide involved characterizing the compound using X-ray diffraction and various spectroscopic techniques . Similarly, other compounds with complex structures have been synthesized and characterized, indicating that the synthesis of the compound would likely involve multi-step organic reactions, purification, and characterization using techniques such as NMR, IR, and possibly X-ray crystallography .

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has been extensively analyzed using both experimental and theoretical methods. X-ray diffraction studies have provided detailed insights into the crystal structures . Density Functional Theory (DFT) calculations have been used to optimize geometries and predict vibrational frequencies, which are in strong agreement with experimental data . These studies suggest that a similar approach could be used to analyze the molecular structure of the compound , focusing on its geometric parameters, electronic structure, and intramolecular interactions.

Chemical Reactions Analysis

While the specific chemical reactions of 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide are not detailed in the provided papers, the literature does discuss the reactivity of structurally similar compounds. For example, the presence of chloro substituents in aromatic compounds is known to influence their reactivity, potentially undergoing nucleophilic substitution reactions . The analysis of the compound's reactivity would likely involve studying its behavior under various conditions and with different reagents to elucidate its chemical profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide have been determined through experimental and computational methods. Theoretical calculations have been used to predict properties such as dipole moments, frontier orbital energies, and non-linear optical (NLO) properties . These properties are crucial for understanding the behavior of the compound under different physical conditions and in various chemical environments. The analysis of the compound's properties would involve a combination of spectroscopic techniques and computational methods to provide a comprehensive profile of its characteristics.

Scientific Research Applications

Antimicrobial Applications

Compounds similar to "4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide" have demonstrated significant antimicrobial activity. For instance, acylthioureas with thiophene moieties have been synthesized and characterized, showing potent anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming capabilities (Limban, Marutescu, & Chifiriuc, 2011). This indicates the potential for developing novel antimicrobial agents targeting biofilm-associated infections.

Anticonvulsant Activity

The structural analysis and hydrogen bonding characteristics of anticonvulsant enaminones, which share functional similarities with the compound of interest, have been determined, highlighting their potential therapeutic applications in epilepsy management (Kubicki, Bassyouni, & Codding, 2000). This study provides insights into the molecular interactions that contribute to the anticonvulsant properties of these compounds.

Synthetic Applications in Heterocyclic Chemistry

Research has also focused on the synthesis and reactivity of thiophene derivatives, leading to the production of various heterocyclic compounds. For example, thiophenylhydrazonoacetates have been utilized to generate a diverse array of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the versatility of thiophene-containing compounds in synthetic organic chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

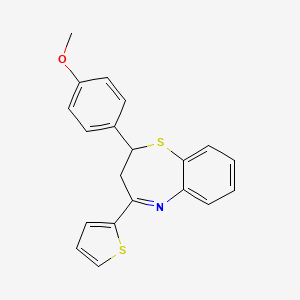

Cyclization Reactions for Novel Compound Synthesis

Intramolecular cyclization of derivatives similar to the query compound has led to the formation of novel structures with potential biological activities. For instance, cyclization reactions of 4-aryl-N-(thiophen-3-yl)but-3-enamides using polyphosphoric acid and chlorosulfanylarenes have been explored, resulting in the synthesis of tetrahydro-5H-thieno[3,2-b]azepin-5-ones and related compounds, highlighting innovative approaches to creating bioactive molecules (Danilyuk, Vas’kevich, Vas’kevich, & Vovk, 2016).

Future Directions

properties

IUPAC Name |

4-chloro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNOS/c16-12-5-3-11(4-6-12)14(18)17-10-15(7-8-15)13-2-1-9-19-13/h1-6,9H,7-8,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKBKMFGJXQLCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)

![5-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2553346.png)

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-6-(methylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2553347.png)

![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2553349.png)

![N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide](/img/structure/B2553351.png)

![2-(3-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553359.png)

![N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2553363.png)

![Ethyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B2553365.png)